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molecular formula C15H9ClN2O2 B8380637 4-Chloro-3-nitro-6-phenyl-quinoline

4-Chloro-3-nitro-6-phenyl-quinoline

Cat. No. B8380637
M. Wt: 284.69 g/mol
InChI Key: ROFHLJOEADATAL-UHFFFAOYSA-N
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Patent
US07998972B2

Procedure details

The title compound is prepared in analogy to Example 19e, starting from 900 mg (3.38 mmol) 3-nitro-6-phenyl-quinolin-4-ol (Example 53c) in 10 ml POCl3. The compound is crystallized from ethylacetate-hexane. mp: 144-145° C.; MS: 284 (M++1); HPLC: tret=140.51 min (Grad 1).
Name
3-nitro-6-phenyl-quinolin-4-ol
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][C:7]2[C:12]([C:13]=1O)=[CH:11][C:10]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[CH:9][CH:8]=2)([O-:3])=[O:2].O=P(Cl)(Cl)[Cl:23]>>[Cl:23][C:13]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[CH:11]=2)[N:6]=[CH:5][C:4]=1[N+:1]([O-:3])=[O:2]

Inputs

Step One
Name
3-nitro-6-phenyl-quinolin-4-ol
Quantity
900 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC2=CC=C(C=C2C1O)C1=CC=CC=C1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound is crystallized from ethylacetate-hexane
CUSTOM
Type
CUSTOM
Details
tret=140.51 min (Grad 1)
Duration
140.51 min

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC2=CC=C(C=C12)C1=CC=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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